molecular formula C21H20FN3O3 B2928424 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide CAS No. 946266-45-1

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2928424
CAS No.: 946266-45-1
M. Wt: 381.407
InChI Key: CKSYNPJFXCNHJJ-UHFFFAOYSA-N
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Description

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide features a pyridazinone core, a privileged scaffold in modern medicinal chemistry known for its versatile biological activity. This structure is of significant interest in early-stage drug discovery for the development of novel therapeutic agents. Pyridazinone derivatives have been identified as key chemotypes in the inhibition of various enzymatic targets. For instance, research has demonstrated that small molecules containing the pyridazinone moiety can act as potent, first-in-class inhibitors of protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, which is a promising target in oncology . Furthermore, other derivatives have been successfully designed as potent and selective histone deacetylase (HDAC) inhibitors, showing excellent in vivo antitumor activity in xenograft models and highlighting the potential of this chemical class in epigenetic cancer therapy . The structural elements of this compound—including the fluorophenyl and methoxyphenyl groups—are commonly employed to fine-tune properties like bioavailability and target binding affinity. In silico analyses of similar compounds containing a methoxyphenyl group have predicted excellent drug-likeness, high gastrointestinal absorption, and favorable synthetic accessibility, making them attractive for further investigation . This reagent provides researchers with a valuable chemical tool to probe biological pathways, synthesize novel analogs, and advance the study of structure-activity relationships for a range of potential applications.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-10-8-17(9-11-18)23-20(26)3-2-14-25-21(27)13-12-19(24-25)15-4-6-16(22)7-5-15/h4-13H,2-3,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSYNPJFXCNHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide is a member of the pyridazinone derivatives, which have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21FN4O4
  • Molecular Weight : 388.39 g/mol
  • CAS Number : 922971-00-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer contexts. The unique structural features contribute to its interaction with various biological targets.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound demonstrate significant anti-inflammatory effects. The fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in inhibiting inflammatory responses .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyridazinone structure is thought to play a crucial role in its cytotoxic effects against various cancer cell lines .

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of pyridazinone significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases.
  • Anticancer Research : In vitro studies showed that the compound effectively induced apoptosis in breast cancer cell lines, leading to decreased cell viability and increased caspase activity, indicating a mechanism involving programmed cell death.

Data Summary Table

PropertyValue
Molecular FormulaC19H21FN4O4
Molecular Weight388.39 g/mol
CAS Number922971-00-4
Biological ActivitiesAnti-inflammatory, Anticancer
Mechanism of ActionEnzyme inhibition, Receptor modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous pyridazinone derivatives is presented below, focusing on molecular features, synthetic routes, and substituent effects.

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: 4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide Not explicitly given Not provided - 4-Fluorophenyl (pyridazinone)
- 4-Methoxyphenyl (butanamide)
Combines electron-withdrawing (F) and electron-donating (OCH₃) groups.
4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide C₂₂H₂₀F₃N₃O₄ 447.4 - 4-Methoxyphenyl (pyridazinone)
- 4-Trifluoromethoxyphenyl (butanamide)
Trifluoromethoxy group increases hydrophobicity and metabolic resistance.
4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide C₂₂H₂₄N₄O₄S 440.5 - Phenyl (pyridazinone)
- 4-Sulfamoylphenethyl (butanamide)
Sulfamoyl group enhances solubility and potential sulfonamide-mediated bioactivity.
N-(4-{[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide C₂₀H₁₆FN₃O₃ 365.4 - 4-Fluorophenyl (pyridazinone)
- Acetylated phenyl (acetamide)
Acetyl group may reduce steric hindrance compared to bulkier substituents.
N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₀H₁₇N₅O₃ 375.4 - 4-Methoxyphenyl (pyridazinone)
- Benzimidazole (acetamide)
Benzimidazole moiety may confer nucleic acid interaction potential.

Structural and Electronic Effects

  • Fluorine vs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, while methoxy groups improve solubility .
  • Terminal Group Variations: The sulfamoylphenethyl group in introduces a polar sulfonamide, which may enhance water solubility and mimic endogenous sulfate-binding motifs, whereas the benzimidazole in could enable DNA intercalation .

Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structurally related compounds exhibit diverse activities:

  • Chalcone Analogs () : Fluorophenyl-containing chalcones demonstrate antimicrobial activity, suggesting the target compound’s 4-fluorophenyl group may confer similar properties .

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